

The Role of Rifapentine-d8 in Modern Pharmaceutical Research: A Technical Guide

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Compound of Interest

Compound Name: Rifapentine-d8

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This technical guide provides an in-depth overview of **Rifapentine-d8**, a deuterated analog of the antibiotic Rifapentine. It details its primary application in research as a crucial internal standard for pharmacokinetic and bioanalytical studies. This document outlines the methodologies, presents quantitative data, and illustrates the key biological and experimental pathways associated with Rifapentine and its deuterated counterpart.

Introduction to Rifapentine-d8

Rifapentine-d8 is a stable isotope-labeled version of Rifapentine, an antibiotic primarily used in the treatment of tuberculosis. In **Rifapentine-d8**, eight hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule with a higher mass than Rifapentine but with nearly identical chemical and physical properties. This characteristic makes **Rifapentine-d8** an ideal internal standard for quantitative analysis using mass spectrometry.

The primary use of **Rifapentine-d8** in research is to improve the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rifapentine in biological matrices such as plasma, blood, and tissues. By adding a known amount of **Rifapentine-d8** to a sample at an early stage of processing, it co-elutes with the unlabeled Rifapentine and experiences similar variations during sample preparation, injection, and ionization. The consistent ratio of the analyte to the internal standard allows for reliable and accurate quantification, compensating for potential matrix effects and procedural losses.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving the analysis of Rifapentine, often utilizing deuterated internal standards for accurate measurement.

Table 1: Physicochemical Properties of Rifapentine and **Rifapentine-d8**

Property	Rifapentine	Rifapentine-d8
Molecular Formula	C ₄₇ H ₆₄ N ₄ O ₁₂	C ₄₇ H ₅₆ D ₈ N ₄ O ₁₂
Molar Mass	877.04 g/mol	885.10 g/mol
Primary Use	Antibiotic	Internal Standard

Table 2: Pharmacokinetic Parameters of Rifapentine in Different Populations (Oral Administration)

Population	Dose	C _{max} (µg/mL)	AUC ₀₋₂₄ (µg·h/mL)	T _½ (hours)	Study Conditions
Healthy Adults	900 mg	15.19	355.81 (AUC ₀₋₇₂)	11.63	Single dose, with food[1]
Healthy Adults	900 mg	-	-	-	Increased bioavailability by 86% with a high-fat meal compared to fasting[2][3]
Children (2- 11 years)	150-300 mg	-	Lower than adults at comparable mg/kg doses	-	Single dose[4]
Children (2- 11 years)	300-900 mg	-	1.3-fold greater than adults	-	Once-weekly dosing[5][6]
Patients with Hepatic Dysfunction (Mild- Moderate)	600 mg	Lower than healthy volunteers	Similar to moderate- severe group	Longer than healthy volunteers	Single dose[7]
Patients with Hepatic Dysfunction (Moderate- Severe)	600 mg	Lower than mild- moderate group	Similar to mild- moderate group	Longer than mild- moderate group	Single dose[7]

Table 3: Bioanalytical Method Parameters for Rifapentine Quantification using LC-MS/MS with a Deuterated Internal Standard

Parameter	Value	Matrix	Internal Standard
Linearity Range	60.061 - 8008.134 ng/mL	Human Plasma	Rifapentine-d9[8]
Lower Limit of Quantification (LLOQ)	50 ng/mL	Dried Blood Spots	[² H ₃]rifampin[9][10]
Inter- and Intra-day Accuracy	97.4% - 100.6%	Human Milk	Rifampicin-d3[11]
Inter- and Intra-day Precision (CV%)	3.1% - 8.3%	Human Milk	Rifampicin-d3[11]
Recovery	~71%	Human Plasma	Rifapentine-d9

Experimental Protocols

Quantification of Rifapentine in Human Plasma using LC-MS/MS

This protocol is a representative example of how **Rifapentine-d8** (or a similar deuterated analog like Rifapentine-d9) is used as an internal standard for the quantification of Rifapentine in human plasma.

3.1.1. Materials and Reagents

- Rifapentine analytical standard
- **Rifapentine-d8** (or Rifapentine-d9) internal standard
- LC-MS grade methanol, acetonitrile, and water
- Ammonium formate
- Human plasma (K₂EDTA as anticoagulant)

3.1.2. Preparation of Stock and Working Solutions

- Rifapentine Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Rifapentine and dissolve in 10 mL of methanol.
- **Rifapentine-d8** Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of **Rifapentine-d8** and dissolve in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Rifapentine stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the **Rifapentine-d8** internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.

3.1.3. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 20 μ L of the **Rifapentine-d8** internal standard working solution.
- Vortex the mixture for 30 seconds.
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).

- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Rifapentine: Precursor ion (e.g., m/z 877.5) \rightarrow Product ion (e.g., m/z 169.2)
 - **Rifapentine-d8**: Precursor ion (e.g., m/z 885.5) \rightarrow Product ion (e.g., m/z 177.2)

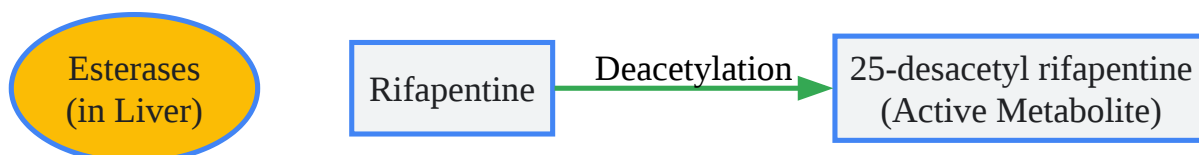
3.1.5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Rifapentine to **Rifapentine-d8** against the nominal concentration of the calibration standards.
- Use a weighted linear regression model to fit the calibration curve.
- Determine the concentration of Rifapentine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolism of Rifapentine

Rifapentine is primarily metabolized in the liver to its active metabolite, 25-desacetyl rifapentine. This biotransformation is a key consideration in pharmacokinetic studies.

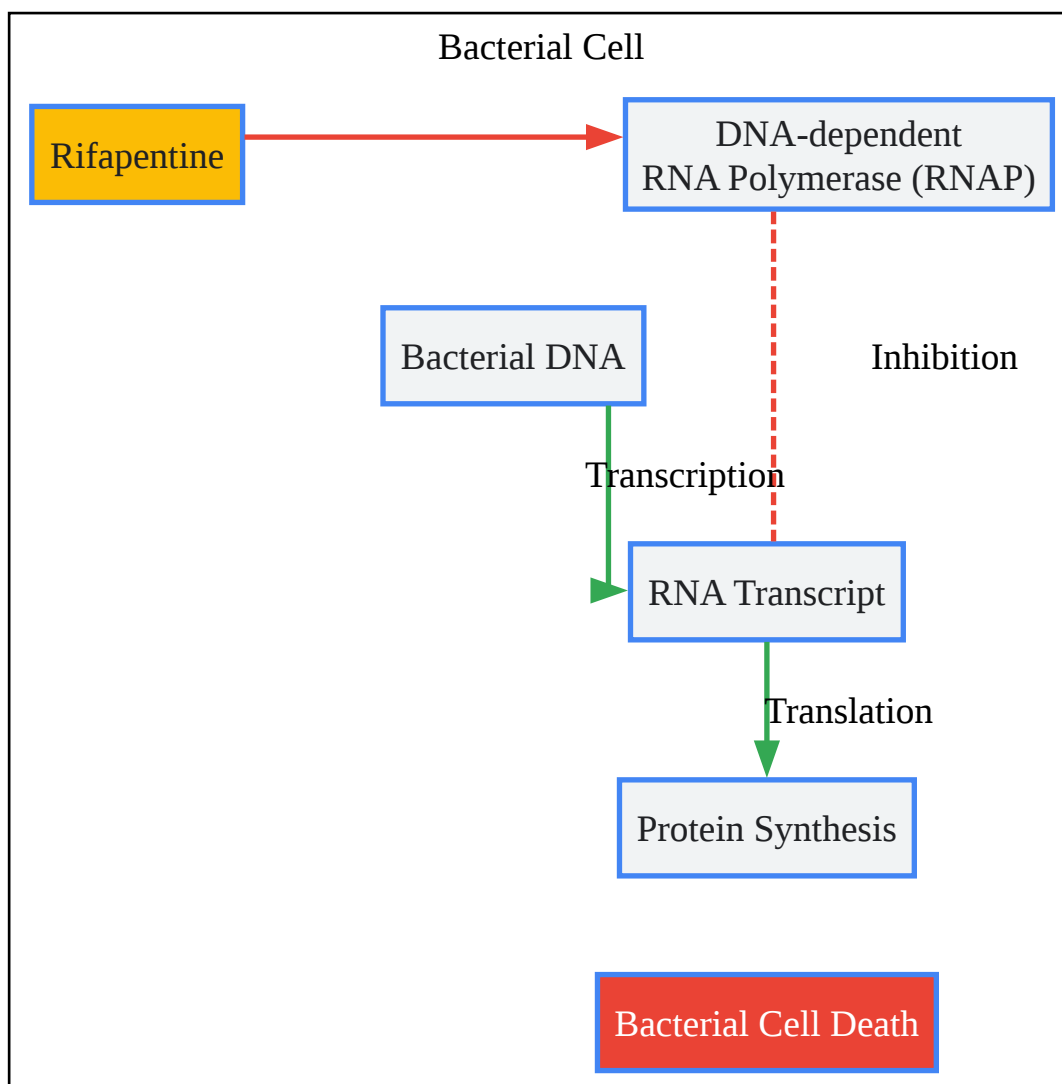


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Caption: Metabolic conversion of Rifapentine to 25-desacetyl rifapentine.

Mechanism of Action of Rifapentine

Rifapentine exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription.

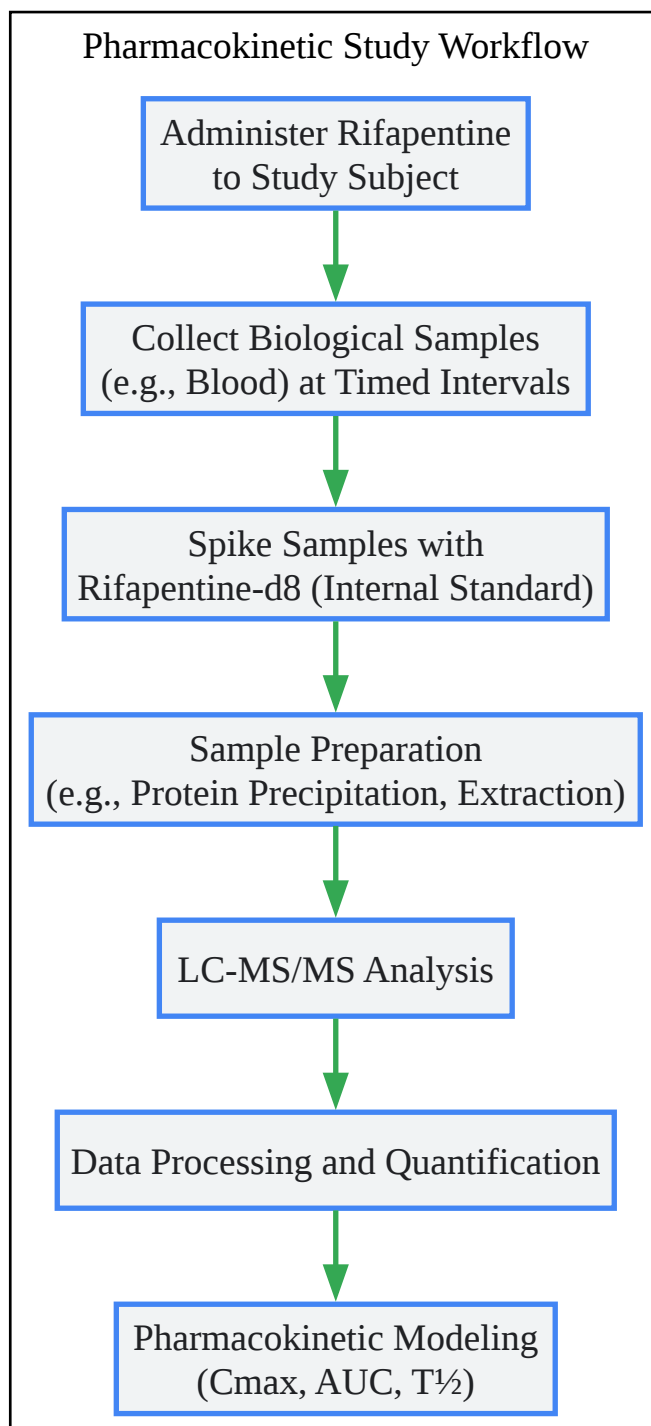


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Caption: Rifapentine's inhibition of bacterial RNA synthesis.

Experimental Workflow for a Pharmacokinetic Study

This diagram illustrates the typical workflow for a pharmacokinetic study of Rifapentine using **Rifapentine-d8** as an internal standard.



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Caption: Workflow for a Rifapentine pharmacokinetic study.

Conclusion

Rifapentine-d8 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Rifapentine in various biological matrices. The detailed experimental protocols and understanding of the underlying biological pathways provided in this guide serve as a valuable resource for designing and executing robust pharmacokinetic and bioanalytical studies. The continued application of deuterated internal standards like **Rifapentine-d8** will be critical in advancing our understanding of the clinical pharmacology of Rifapentine and optimizing its use in the treatment of tuberculosis.

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